6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a morpholine ring, a phenyl-thiazole moiety, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, amines, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and phenyl-thiazole groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the morpholine ring, while substitution reactions can introduce various functional groups onto the phenyl-thiazole moiety .
Scientific Research Applications
6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Similar in structure but with a different core, leading to distinct properties and applications.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another compound with a morpholine ring, used as a PI3 kinase inhibitor in cancer treatment.
Uniqueness
6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethoxyphenyl group, in particular, enhances its stability and bioavailability, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H20F3N7O2S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-N-(4-phenyl-1,3-thiazol-2-yl)-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H20F3N7O2S/c24-23(25,26)35-17-8-6-16(7-9-17)27-19-29-20(31-21(30-19)33-10-12-34-13-11-33)32-22-28-18(14-36-22)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,27,28,29,30,31,32) |
InChI Key |
JORGRBYRMUSDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=NC(=CS3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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